Octyl 4-hydroxy-3,5-bis(octyloxy)benzoate
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Overview
Description
Octyl 4-hydroxy-3,5-bis(octyloxy)benzoate is a synthetic organic compound belonging to the class of hydroxybenzoic acid derivatives. It is characterized by the presence of octyl groups attached to the aromatic ring, which imparts unique physicochemical properties. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octyl 4-hydroxy-3,5-bis(octyloxy)benzoate typically involves the esterification of 4-hydroxy-3,5-bis(octyloxy)benzoic acid with octanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to ensure high yield and purity. The use of advanced purification techniques such as distillation and crystallization is employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Octyl 4-hydroxy-3,5-bis(octyloxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions are typically carried out using reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, nitro derivatives, halogenated compounds, and sulfonated derivatives.
Scientific Research Applications
Octyl 4-hydroxy-3,5-bis(octyloxy)benzoate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: It is used in the formulation of cosmetics, sunscreens, and other personal care products due to its UV-absorbing properties.
Mechanism of Action
The mechanism of action of Octyl 4-hydroxy-3,5-bis(octyloxy)benzoate involves its interaction with molecular targets and pathways. The compound exerts its effects by:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
UV Absorption: The compound absorbs ultraviolet radiation, preventing it from penetrating the skin and causing damage.
Comparison with Similar Compounds
Similar Compounds
Octyl 4-hydroxybenzoate: Known for its use in sunscreens and cosmetics.
Octyl methoxycinnamate: Another UV-absorbing compound used in sunscreens.
Octyl salicylate: Used in sunscreens for its UVB-absorbing properties.
Uniqueness
Octyl 4-hydroxy-3,5-bis(octyloxy)benzoate is unique due to its dual octyl groups, which enhance its lipophilicity and stability. This structural feature makes it more effective in certain applications compared to similar compounds.
Properties
CAS No. |
727678-73-1 |
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Molecular Formula |
C31H54O5 |
Molecular Weight |
506.8 g/mol |
IUPAC Name |
octyl 4-hydroxy-3,5-dioctoxybenzoate |
InChI |
InChI=1S/C31H54O5/c1-4-7-10-13-16-19-22-34-28-25-27(31(33)36-24-21-18-15-12-9-6-3)26-29(30(28)32)35-23-20-17-14-11-8-5-2/h25-26,32H,4-24H2,1-3H3 |
InChI Key |
RHDFRQLUYXGRMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC(=CC(=C1O)OCCCCCCCC)C(=O)OCCCCCCCC |
Origin of Product |
United States |
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